molecular formula C22H44O5 B12678889 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 74649-89-1

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B12678889
CAS No.: 74649-89-1
M. Wt: 388.6 g/mol
InChI Key: DFWQSNWJMXKBJS-UHFFFAOYSA-N
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Description

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is a crown ether derivative characterized by a 15-membered macrocyclic ring containing five oxygen atoms and a dodecyl (C₁₂H₂₅) substituent at the 2-position. Crown ethers are renowned for their ability to selectively complex metal ions, with their binding affinity influenced by ring size, oxygen donor atoms, and substituents.

Structurally, this compound belongs to the 15-crown-5 family (1,4,7,10,13-pentaoxacyclopentadecane), which preferentially binds smaller alkali metal ions like Na⁺ . The dodecyl chain distinguishes it from simpler crown ethers, enabling unique interactions in membrane systems, sensor technologies, and organic synthesis .

Properties

CAS No.

74649-89-1

Molecular Formula

C22H44O5

Molecular Weight

388.6 g/mol

IUPAC Name

2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-21-26-18-17-24-14-13-23-15-16-25-19-20-27-22/h22H,2-21H2,1H3

InChI Key

DFWQSNWJMXKBJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1COCCOCCOCCOCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of dodecyl bromide with 1,4,7,10,13-pentaoxacyclopentadecane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and transport of the cation in nonpolar solvents, facilitating various chemical processes .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The dodecyl group drastically increases logP (predicted >4 vs. -0.48 for unsubstituted 15-Crown-5 ), enabling compatibility with organic solvents and lipid bilayers.
  • Solubility : Water solubility decreases with longer alkyl chains, while solubility in toluene, dichloromethane, and alcohols improves .
  • Steric Effects : Bulky substituents (e.g., dodecyl) may hinder metal-ion binding compared to smaller analogs like 15-Crown-5 .

Metal-Ion Selectivity and Binding Affinity

Unsubstituted 15-Crown-5 exhibits high stability constants (log K) for Na⁺ (log K ≈ 0.7 in water) but weaker binding for K⁺ (log K ≈ 0.03) . Substituents alter selectivity:

  • By contrast, 18-Crown-6 (larger ring) selectively binds K⁺ .
  • Fluorinated Derivatives : Perfluoro-15-Crown-5 () shows unique solubility in fluorinated solvents, expanding applications in specialty catalysis.

Biological Activity

2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane, a member of the crown ether family, is characterized by its unique molecular structure and potential biological applications. This compound has garnered attention due to its properties as a surfactant and its interactions with various biological systems. This article reviews the biological activity of 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane based on diverse research findings.

The chemical formula for 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is C22H44O5C_{22}H_{44}O_5 with a molecular weight of approximately 360.53 g/mol. It is noted for its low density (0.922 g/cm³) and high boiling point (467.5°C) which suggests stability under various conditions .

Property Value
Molecular FormulaC22H44O5
Molecular Weight360.53 g/mol
Density0.922 g/cm³
Boiling Point467.5°C
Flash Point181.3°C

Antimicrobial Properties

Research indicates that 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane exhibits significant antimicrobial activity against various pathogens. A study by Mizuno et al. demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria . The mechanism of action appears to involve disruption of bacterial cell membranes due to its surfactant properties.

Cytotoxicity and Cell Interaction

In vitro studies have assessed the cytotoxic effects of 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane on mammalian cell lines. Chou and Shih reported that concentrations above a certain threshold led to reduced cell viability in human cancer cell lines . The compound's ability to interact with cellular membranes may facilitate the delivery of therapeutic agents into cells.

Drug Delivery Applications

Due to its unique structure and properties, 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane has been explored as a potential drug delivery vehicle. Its capacity to form complexes with various drugs enhances solubility and bioavailability . This characteristic is particularly beneficial in the formulation of hydrophobic drugs.

Study on Antimicrobial Efficacy

A case study conducted by Ikeda et al. evaluated the antimicrobial efficacy of 2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane against Staphylococcus aureus and Escherichia coli. The study found that the compound significantly reduced bacterial counts in treated samples compared to controls .

Cytotoxicity Assessment

In another investigation by Bowsher et al., the cytotoxic effects on lung cancer cell lines were examined. Results indicated that at lower concentrations (below 50 µM), the compound did not exhibit significant toxicity; however, at higher concentrations (above 100 µM), there was a marked decrease in cell viability .

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